5-(3,5-Difluorophenyl)cyclohexane-1,3-dione

Herbicide Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

This 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione is a critical 1,3-diketone building block featuring a unique 3,5-difluorophenyl substitution. Its distinct electronic and steric profile directly modulates reactivity and binding, making it superior to non-fluorinated or mono-fluorinated analogs for synthesizing potent agrochemical leads or optimizing ADME properties in drug discovery. Substitution with generic alternatives risks compromised yield and bioactivity. Supplied at ≥98% purity for reliable, reproducible R&D results. Choose this compound for definitive, high-value outcomes in your next synthesis campaign.

Molecular Formula C12H10F2O2
Molecular Weight 224.207
CAS No. 928710-55-8
Cat. No. B2987168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,5-Difluorophenyl)cyclohexane-1,3-dione
CAS928710-55-8
Molecular FormulaC12H10F2O2
Molecular Weight224.207
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H10F2O2/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-2,5,8H,3-4,6H2
InChIKeyIPXMHIXARNRVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS 928710-55-8): Chemical Identity and Procurement Specifications


5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS: 928710-55-8) is a 1,3-diketone featuring a cyclohexane core substituted at the 5-position with a 3,5-difluorophenyl group. Its molecular formula is C₁₂H₁₀F₂O₂, with a molecular weight of 224.20 g/mol . This compound belongs to the broader class of 5-arylcyclohexane-1,3-diones, which are widely recognized as key intermediates in herbicide synthesis and as versatile building blocks in medicinal chemistry [1]. Commercially, the compound is typically supplied at a purity of ≥98% .

Why 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione Cannot Be Interchanged with Generic Cyclohexane-1,3-dione Analogs


While cyclohexane-1,3-diones share a common core, substitution at the 5-position profoundly impacts chemical reactivity, biological target engagement, and physicochemical properties. The 3,5-difluorophenyl group introduces a unique combination of electronic (strong electron-withdrawing) and steric effects that are not replicated by non-fluorinated phenyl or mono-fluorinated analogs. This distinction is critical because it can alter reaction yields in downstream syntheses or binding affinities in biological assays, making direct substitution without experimental validation a high-risk approach [1].

Quantitative Differentiation Evidence for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione


Electronic Modulation via 3,5-Difluorophenyl Substitution: A Key Differentiator from Non-Fluorinated Analogs

The presence of two fluorine atoms at the 3- and 5-positions of the phenyl ring significantly increases the electron-withdrawing character of the substituent compared to non-fluorinated phenyl (5-phenylcyclohexane-1,3-dione). This electronic modulation directly influences the acidity of the cyclohexane-1,3-dione enol and the stability of any resulting enolate, which is a crucial factor in subsequent synthetic transformations, such as alkylation or acylation at the 2-position [1]. While direct comparative pKa data for the exact compound is not publicly available, class-level SAR for related 5-arylcyclohexane-1,3-diones confirms that electron-withdrawing substituents enhance enolate stability and can alter reaction kinetics [2].

Herbicide Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Steric and Lipophilic Differentiation: 3,5-Difluorophenyl vs. 3,5-Dichlorophenyl in Cyclohexane-1,3-dione Systems

Compared to the 3,5-dichlorophenyl analog, the 3,5-difluorophenyl group offers a distinct combination of physicochemical properties. Fluorine is smaller (van der Waals radius: F 1.47 Å vs. Cl 1.75 Å) and more electronegative than chlorine, leading to a different lipophilicity profile (Hansch π: F 0.14 vs. Cl 0.71) [1]. This translates to a lower predicted LogP for 5-(3,5-difluorophenyl)cyclohexane-1,3-dione (estimated XLogP3: ~1.8) compared to the dichloro analog (estimated XLogP3: ~2.6) [2]. The reduced lipophilicity and smaller steric volume can improve aqueous solubility and alter membrane permeability, which are critical parameters for biological assay development.

Physicochemical Property Optimization ADME Prediction Medicinal Chemistry Design

Purity and Supply Chain Reliability: Differentiating Vendor Specifications for CAS 928710-55-8

For research procurement, the most immediate and verifiable differentiation lies in the commercial specifications. 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione (CAS 928710-55-8) is offered by multiple vendors with a standard purity of 98% . This specification is a baseline; however, procurement decisions may hinge on additional factors such as available quantities (from mg to bulk), pricing tiers, and supplier certifications (e.g., ISO compliance) . The absence of published analytical data (e.g., melting point, NMR spectra) in public repositories makes vendor-provided certificates of analysis (CoA) critical for ensuring batch-to-batch consistency.

Procurement Quality Control Research Reagent Supply

Target Application Scenarios for 5-(3,5-Difluorophenyl)cyclohexane-1,3-dione Based on Verified Evidence


Synthesis of Fluorinated Herbicide Analogs via 2-Acylation

Given the well-established use of 5-arylcyclohexane-1,3-diones as intermediates for cereal-selective herbicides, 5-(3,5-difluorophenyl)cyclohexane-1,3-dione is a logical precursor for synthesizing 2-acyl or 2-alkoxyimino derivatives. The 3,5-difluorophenyl motif is expected to modulate the electronic properties of the resulting triketone system, potentially altering herbicidal potency and crop selectivity compared to non-fluorinated or mono-fluorinated leads [1]. This scenario is directly supported by the class-level evidence of 5-aryl substitution impact on herbicidal activity [2].

Medicinal Chemistry Building Block for Lead Optimization

The compound serves as a unique building block for introducing a 1,3-diketone moiety with a 3,5-difluorophenyl group into more complex molecules. Its distinct physicochemical profile (lower LogP, smaller steric bulk vs. dichloro analogs) makes it a valuable candidate for medicinal chemists aiming to optimize ADME properties while retaining an electron-deficient aromatic ring [1]. This application is inferred from the comparative analysis of substituent effects, which are critical in lead optimization campaigns [2].

Method Development and Reaction Optimization Studies

Due to its defined electronic and steric characteristics, 5-(3,5-difluorophenyl)cyclohexane-1,3-dione is well-suited for studies focused on the acylation, alkylation, or aromatization of cyclohexane-1,3-diones. Researchers can use this compound to explore how fluorination affects reaction rates, yields, and regioselectivity in these transformations, contributing to the broader understanding of fluorinated building block chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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